3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-ethoxypropyl)propanamide
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Overview
Description
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-ethoxypropyl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-ethoxypropyl)propanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Propanamide Group: The propanamide group can be introduced by reacting the quinazolinone core with a suitable propanoyl chloride derivative in the presence of a base such as triethylamine.
Ethoxypropyl Substitution: The ethoxypropyl group can be introduced by reacting the intermediate with 3-ethoxypropylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amide and ethoxypropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Biological Studies: It can be used to study the biological pathways and molecular targets associated with quinazolinone derivatives.
Pharmaceutical Development: The compound can be a lead molecule for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-ethoxypropyl)propanamide is likely related to its interaction with specific molecular targets such as enzymes, receptors, or DNA. The quinazolinone core can inhibit the activity of certain enzymes by binding to their active sites, while the propanamide and ethoxypropyl groups can enhance the compound’s binding affinity and selectivity. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide: Lacks the ethoxypropyl group, which may affect its biological activity and solubility.
N-(3-ethoxypropyl)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide: Has an acetamide group instead of a propanamide group, which may influence its reactivity and pharmacokinetic properties.
3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methoxyethyl)propanamide: Contains a methoxyethyl group instead of an ethoxypropyl group, which may alter its chemical and biological properties.
Uniqueness
The presence of the ethoxypropyl group in 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-ethoxypropyl)propanamide can enhance its solubility, bioavailability, and binding affinity to molecular targets. This makes it a unique and potentially more effective compound compared to its analogs.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-ethoxypropyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-2-23-11-5-9-17-14(20)8-10-19-15(21)12-6-3-4-7-13(12)18-16(19)22/h3-4,6-7H,2,5,8-11H2,1H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONYUSSJPAIGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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